N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized by various research groups for a wide range of applications . The synthesis of these compounds often involves the use of nitrogen- and oxygen-containing scaffolds .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen . The properties of oxadiazoles can vary depending on the specific substituents in the oxadiazole ring .Scientific Research Applications
Computational and Pharmacological Potential
A study by Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the one . These compounds were investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The study provides insights into the binding and inhibitory effects of these compounds in various assays, suggesting their potential in cancer therapy and pain management (Faheem, 2018).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) synthesized and evaluated a series of 1,3,4-oxadiazole compounds, similar to the compound , for antimicrobial and hemolytic activities. These compounds showed varying degrees of effectiveness against microbial species, indicating their potential in developing new antimicrobial agents (Gul et al., 2017).
Antitumor and Antimicrobial Properties
A study by Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, which showed antimicrobial activity against various bacteria and fungi. Additionally, these compounds exhibited antiproliferative activity against human tumor cell lines, suggesting their application in cancer research (Kaya et al., 2017).
Synthesis and Biological Assessment
Research by Karpina et al. (2019) focused on the synthesis of 1,2,4-oxadiazol-5-yl acetamides and their biological assessment. This study provides a framework for understanding the pharmacological activities of such compounds, which can be extrapolated to the compound (Karpina et al., 2019).
Novel FLAP Inhibitor
A paper by Latli et al. (2015) described a novel five-lipoxygenase activity protein (FLAP) inhibitor, structurally similar to the compound . This research offers insights into the potential use of such compounds in inhibiting FLAP, relevant in various inflammatory and allergic conditions (Latli et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-3-28-18-11-8-16(14-19(18)29-4-2)15-20(27)25-23(12-6-5-7-13-23)22-24-21(26-30-22)17-9-10-17/h8,11,14,17H,3-7,9-10,12-13,15H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIHVFIVSTKQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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